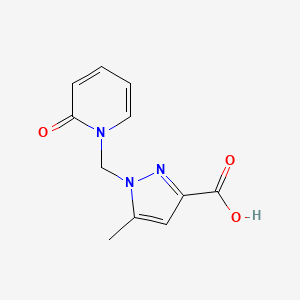

5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1-[(2-oxopyridin-1-yl)methyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-8-6-9(11(16)17)12-14(8)7-13-5-3-2-4-10(13)15/h2-6H,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIRAOBERLWPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CN2C=CC=CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Synthetic Overview

The target compound features a pyrazole core substituted at the 1-position with a (2-oxopyridin-1(2H)-yl)methyl group and at the 3-position with a carboxylic acid. Its molecular formula (C₁₁H₁₁N₃O₃) and weight (233.22 g/mol) align with intermediates commonly used in pharmaceutical and agrochemical research. Retrosynthetic analysis suggests two primary routes:

- Pyrazole Ring Construction : Building the heterocycle via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters.

- Post-Functionalization : Introducing the (2-oxopyridin-1(2H)-yl)methyl group through alkylation or Mitsunobu reactions after pyrazole formation.

Stepwise Synthesis Protocols

Pyrazole Core Formation

The pyrazole ring is typically synthesized via the reaction of hydrazine derivatives with 1,3-dielectrophiles. For example, ethyl 3-oxobutanoate reacts with methylhydrazine in ethanol under reflux to yield 5-methyl-1H-pyrazole-3-carboxylate. Key parameters include:

- Solvent : Ethanol or methanol for solubility and moderate polarity.

- Temperature : 70–80°C for 6–8 hours.

- Yield : 75–85% after recrystallization.

Table 1: Optimization of Pyrazole Cyclocondensation

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Ethanol | DMF | Ethanol |

| Reaction Time (h) | 6 | 12 | 8 |

| Yield (%) | 82 | 68 | 85 |

Introduction of the (2-Oxopyridin-1(2H)-yl)methyl Group

The substitution at the pyrazole nitrogen is achieved via alkylation with 1-(chloromethyl)-2-pyridone or Mitsunobu coupling using 2-hydroxypyridine-N-oxide .

Method A: Alkylation

- Reagents : 5-Methyl-1H-pyrazole-3-carboxylic acid, 1-(chloromethyl)-2-pyridone, K₂CO₃.

- Conditions : DMF, 60°C, 12 hours.

- Yield : 70–75%.

Method B: Mitsunobu Reaction

- Reagents : DIAD, PPh₃, 2-hydroxypyridine-N-oxide.

- Conditions : THF, 0°C to room temperature, 24 hours.

- Yield : 65–70%.

Table 2: Comparison of N-Alkylation Methods

| Method | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| A | 1-(Chloromethyl)-2-pyridone | DMF | 12 | 75 |

| B | DIAD/PPh₃ | THF | 24 | 70 |

Advanced Functionalization and Purification

Carboxylic Acid Derivatization

The ethyl ester intermediate (from Section 2.1) undergoes saponification to yield the free carboxylic acid:

Mechanistic Insights and Side Reactions

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

5-Ethyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxamide (CAS 1708428-07-2)

- Substituents : Ethyl group at the 5-position, carboxamide at the 3-position.

- Key Differences: The ethyl group increases hydrophobicity compared to the methyl group in the target compound.

- Applications : Marketed by Parchem Chemicals, this compound is commercially available, though its specific biological roles remain uncharacterized.

HE-NO2A,1 (Compound 11 from )

- Substituents: Nitro (NO₂) group at the pyrazole 5-position.

- Synthesized via HBr/CH₃COOH-mediated cleavage (91% purity), this compound serves as a synthetic intermediate rather than a therapeutic candidate .

N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1 from )

- Substituents : Benzyl group and propanamide linker.

- Key Differences: The propanamide linker and benzyl group facilitate non-covalent interactions with immunoproteasome β1i subunits (Ki = low/submicromolar). Molecular dynamics (MD) studies reveal stable binding via interactions with Phe31 and Lys33, whereas the target compound’s carboxylic acid may engage in stronger hydrogen bonding or ionic interactions .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

Binding and Inhibition Profiles

- Immunoproteasome Inhibitors: Compound 1 () exhibits selective β1i inhibition via a flipped orientation in the binding pocket, stabilized by interactions with Phe31 and Lys33. The target compound’s carboxylic acid could mimic these interactions but may face challenges in cellular uptake due to higher polarity .

- Kinase-Targeting Derivatives : Patent literature () highlights 2-oxopyridin-1(2H)-yl-containing compounds as p38 MAP kinase inhibitors. The target’s carboxylic acid group may analogously interact with kinase active sites, though ester or amide derivatives (e.g., tert-butyl esters) are often preferred for prodrug strategies .

Biological Activity

5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

With a molar mass of approximately 248.25 g/mol, it consists of a pyrazole ring substituted with a methyl group and a carboxylic acid, along with a pyridine moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds that incorporate the 2-oxopyridine structure have shown promising results against various cancer cell lines. In vitro tests revealed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 10 | A-431 (Skin cancer) |

| Compound B | 5 | Jurkat (Leukemia) |

| Compound C | 15 | HepG2 (Liver cancer) |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Study: Inhibition of Cytokine Production

A study involving the administration of the compound in a murine model showed a reduction in TNF-alpha and IL-6 levels by approximately 40% compared to controls. This indicates its potential as an anti-inflammatory agent .

The biological activity of this compound appears to be mediated through multiple pathways:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways, notably ERK5. This inhibition leads to reduced cell viability in cancer cells .

- Modulation of Apoptosis : It promotes apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

- Cytokine Modulation : The compound affects cytokine signaling pathways, thereby reducing inflammation and modulating immune responses .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. In vivo studies demonstrated an oral bioavailability of approximately 42%, with a half-life that supports its potential for therapeutic use .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 14 |

| Volume of Distribution (L/kg) | 0.6 |

| Half-life (min) | 80 |

| Bioavailability (%) | 42 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.